molecular formula C20H20FNO3S B2354329 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide CAS No. 852439-68-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No.: B2354329
CAS No.: 852439-68-0
M. Wt: 373.44
InChI Key: ZMWXXCNPJQZBTA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxido-dihydrothiophene ring, a fluorinated benzamide group, and an isopropylphenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide typically involves multiple steps, including the formation of the dioxido-dihydrothiophene ring and subsequent functionalization to introduce the fluorinated benzamide and isopropylphenyl groups. Common synthetic routes may involve:

    Formation of the Dioxido-Dihydrothiophene Ring: This step often involves the oxidation of a thiophene derivative under controlled conditions to introduce the dioxido functionality.

    Introduction of the Fluorinated Benzamide Group: This can be achieved through nucleophilic substitution reactions, where a fluorinated benzoyl chloride reacts with an amine precursor.

    Attachment of the Isopropylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to introduce the isopropylphenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxido-dihydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide analogs. Substitution reactions can lead to a variety of functionalized benzamide derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated benzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxido-dihydrothiophene ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-phenylacetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-isopropylphenyl)acetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide is unique due to the presence of the fluorinated benzamide group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-14(2)15-6-8-18(9-7-15)22(19-10-11-26(24,25)13-19)20(23)16-4-3-5-17(21)12-16/h3-12,14,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWXXCNPJQZBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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